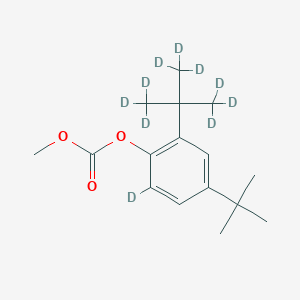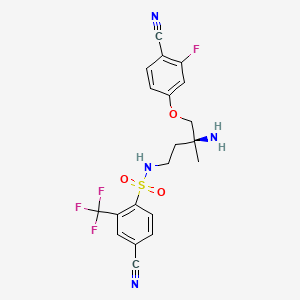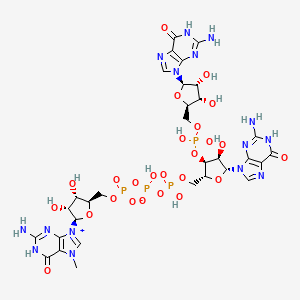
Urapidil-d4 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urapidil-d4 Hydrochloride is a deuterated form of Urapidil, a sympatholytic antihypertensive drug. It acts as an alpha-1 adrenoceptor antagonist and a serotonin 5-HT1A receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Urapidil, as well as its metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urapidil-d4 Hydrochloride involves the deuteration of Urapidil. The process typically starts with the preparation of deuterated intermediates, followed by their conversion into Urapidil-d4. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with deuterated oxetane in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3) in acetonitrile. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is then purified and further reacted to form Urapidil-d4 .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of optimized solvents and reaction conditions to ensure high yield and purity. The final product is typically obtained through recrystallization and purification steps to meet industrial standards .
化学反应分析
Types of Reactions
Urapidil-d4 Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield deuterated carboxylic acids, while reduction may yield deuterated alcohols .
科学研究应用
Urapidil-d4 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Urapidil.
Biology: Used to investigate the pharmacokinetics and pharmacodynamics of Urapidil in biological systems.
Medicine: Used in preclinical studies to understand the drug’s mechanism of action and potential therapeutic applications.
Industry: Used in the development of new antihypertensive drugs and formulations
作用机制
Urapidil-d4 Hydrochloride exerts its effects through both central and peripheral mechanisms. Peripherally, it blocks postsynaptic alpha-1 adrenoceptors, inhibiting the vasoconstrictor effect of catecholamines. Centrally, it stimulates serotonin 5-HT1A receptors, modulating the activity of cerebral centers that control the circulatory system .
相似化合物的比较
Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Doxazosin: Similar to Prazosin, used for hypertension and benign prostatic hyperplasia.
Terazosin: Also an alpha-1 adrenoceptor antagonist with similar uses.
Uniqueness
Urapidil-d4 Hydrochloride is unique due to its dual mechanism of action, combining alpha-1 adrenoceptor antagonism with serotonin 5-HT1A receptor agonism. This dual action provides a more comprehensive approach to managing hypertension without causing reflex tachycardia, a common side effect of other alpha-1 adrenoceptor antagonists .
属性
分子式 |
C20H30ClN5O3 |
|---|---|
分子量 |
428.0 g/mol |
IUPAC 名称 |
1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H/i11D2,12D2; |
InChI 键 |
KTMLZVUAXJERAT-ZYMFQSNRSA-N |
手性 SMILES |
[2H]C1(CN(CC(N1CCCNC2=CC(=O)N(C(=O)N2C)C)([2H])[2H])C3=CC=CC=C3OC)[2H].Cl |
规范 SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


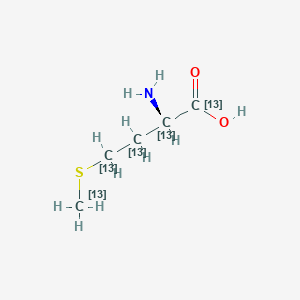



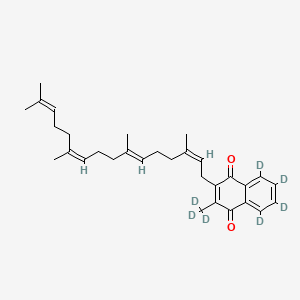
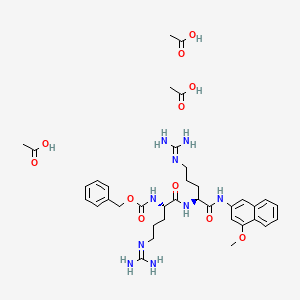
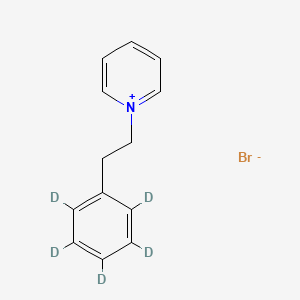
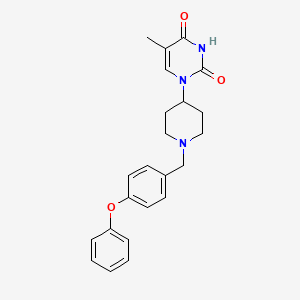

![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)
